1-(difluoromethyl)-1H-indazol-5-amine hydrochloride
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Overview
Description
1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an indazole ring, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride involves several steps, typically starting with the formation of the indazole core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The difluoromethyl group can be introduced via difluoromethylation reactions, which often utilize reagents such as difluoromethyl sulfone or difluoromethyl iodide . Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to maximize yield and purity .
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-1H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
1-(Difluoromethyl)-1H-pyrazole:
1-(Difluoromethyl)-1H-benzimidazole: The benzimidazole ring offers different electronic properties compared to the indazole ring, affecting the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H8ClF2N3 |
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Molecular Weight |
219.62 g/mol |
IUPAC Name |
1-(difluoromethyl)indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13;/h1-4,8H,11H2;1H |
InChI Key |
XFBJNPJHTWZEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2C(F)F.Cl |
Origin of Product |
United States |
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